N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C31H29N3O3S and its molecular weight is 523.65. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Chemical Synthesis
Research on naphthalene derivatives has indicated their potential in antitumor activities. For example, the synthesis and study of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated inhibition of cancer cell proliferation, highlighting the antitumor potential of naphthalene derivatives (Ju Liu et al., 2018).
Neurological Applications
Naphthalene derivatives have also been used in neurological research, particularly in the study of Alzheimer's disease. A study utilized a hydrophobic radiofluorinated derivative of naphthalene for positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, providing a noninvasive technique for disease diagnosis and treatment monitoring (K. Shoghi-Jadid et al., 2002).
Cognitive Enhancement and Antihypoxic Activities
Another avenue of research involves cognitive enhancement and antihypoxic activities, where derivatives of naphthalene and indole were explored for their potential benefits in memory impairment and protection against hypoxia (S. Ono et al., 1995).
Leukotriene B4 Receptor Antagonism
Structural activity relationship studies of naphthalene derivatives have identified their role as leukotriene B4 receptor antagonists, providing insights into inflammation processes and suggesting therapeutic potentials for inflammatory diseases (W. Chan et al., 1996).
Biodesulfurization
Naphthothiophene derivatives, related to naphthalene compounds, have been studied for their application in biodesulfurization, showcasing the environmental applications of naphthalene derivatives in reducing sulfur content in fuels (T. Furuya et al., 2001).
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
It is believed to interact with its target, cathepsin s, and modulate its activity . This interaction could lead to changes in the biochemical processes that Cathepsin S is involved in .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it could potentially influence processes such as antigen presentation and bone remodeling .
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3S/c1-2-37-26-15-13-25(14-16-26)33-30(35)21-38-29-20-34(28-10-6-5-9-27(28)29)18-17-32-31(36)24-12-11-22-7-3-4-8-23(22)19-24/h3-16,19-20H,2,17-18,21H2,1H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQPUEWETHYFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.